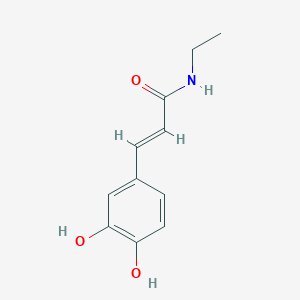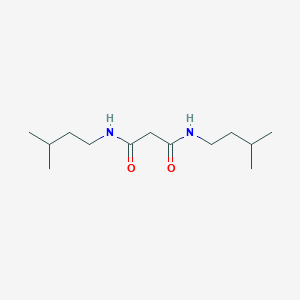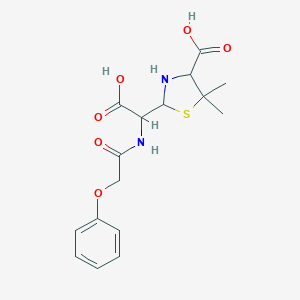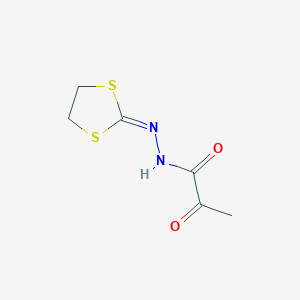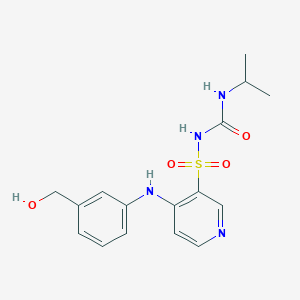
Hydroxy Torsemide
Vue d'ensemble
Description
Hydroxy Torsemide is a derivative of Torsemide, a potent loop diuretic belonging to the sulfonylurea class. It has been in clinical use in the United States since 1993 and is primarily used for the treatment of edema associated with congestive heart failure, renal disease, or hepatic disease. Torsemide works by inhibiting the reabsorption of sodium and water in the kidneys, leading to increased urine production. Although adverse reactions to Torsemide are generally uncommon and mild, there have been reports of photosensitive lichenoid reactions, which are rare and represent a localized photoallergic cell-mediated hypersensitivity reaction to the drug .
Synthesis Analysis
The synthesis of Torsemide and its derivatives, such as Hydroxy Torsemide, is not detailed in the provided papers. However, the oxidation of Torsemide by hexacyanoferrate (III) in an aqueous alkaline medium has been studied, which could be relevant to the synthesis or degradation pathways of Torsemide derivatives. This reaction has been observed both in the presence and absence of a ruthenium (III) catalyst .
Molecular Structure Analysis
The molecular structure of Torsemide is not explicitly discussed in the provided papers. However, the presence of a sulfonylurea moiety is a key structural feature that contributes to its pharmacological activity. The molecular interactions and potential epitopes that may be involved in hypersensitivity reactions, such as the photosensitive lichenoid reaction described, are not well understood .
Chemical Reactions Analysis
The chemical behavior of Torsemide under oxidative conditions has been studied. Specifically, the kinetics of the oxidation of Torsemide by hexacyanoferrate (III) in an alkaline medium have been analyzed. The reaction follows a stoichiometry ratio of 1:2 between Torsemide and hexacyanoferrate (III), with the rate of reaction increasing in the presence of a ruthenium (III) catalyst. The reaction kinetics suggest a first-order reaction for both Torsemide and hexacyanoferrate (III), with the rate increasing with higher alkaline concentrations and catalyst presence .
Physical and Chemical Properties Analysis
The physical and chemical properties of Torsemide, such as solubility, stability, and reactivity under various conditions, are important for its pharmacokinetics and pharmacodynamics. While the provided papers do not give a comprehensive analysis of these properties, the kinetic study of Torsemide's oxidation provides some insight into its chemical reactivity and stability. The activation parameters of the reaction and the effect of temperature on the rate of reaction have been identified, which can be useful in understanding the stability of Torsemide in different environments .
Applications De Recherche Scientifique
1. Extended Drug Release Formulations
A study by Karra (2018) explored the formulation of extended-release pellets of torsemide. These pellets were designed to extend drug release up to 24 hours, improving patient compliance and bioavailability. The study highlighted the successful use of polymers in drug formulation, showcasing torsemide's potential in extended-release medication (Karra, 2018).
2. Pharmacokinetics and Genetic Polymorphisms
Jeong et al. (2022) conducted population pharmacokinetic modeling of torsemide, taking into account genetic polymorphisms. This research underscores the importance of individualized pharmacotherapy, considering how genetic factors like CYP2C9 and OATP1B1 polymorphisms influence the pharmacokinetics of torsemide (Jeong et al., 2022).
3. Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling
In another study by Jeong et al. (2022), physiologically-based pharmacokinetic-pharmacodynamic (PBPK-PD) modeling was used to understand torsemide's effects in different population groups. This study is significant for its contribution to personalized medicine, offering insights into how diseases and genetic variations impact drug therapy (Jeong et al., 2022).
4. Corrosion Inhibition
An interesting application of torsemide, as studied by Kumar and Karthikeyan (2013), is its use as a corrosion inhibitor for mild steel in acidic environments. This research expands the utility of torsemide beyond medical applications, demonstrating its effectiveness in industrial settings (Kumar & Karthikeyan, 2013).
5. Analytical and Quantification Methods
A study by Bhadja et al. (2014) developed a high-performance thin-layer chromatographic method for estimating torsemide in pharmaceutical forms. This is crucial for quality control and ensuring the correct dosage in medications (Bhadja et al., 2014).
6. Heart Failure Treatment Evaluation
Research by Abraham et al. (2019) in a meta-analysis compared torsemide and furosemide in heart failure patients. The study highlighted torsemide's potential benefits over furosemide, including improved functional status and lower cardiac mortality (Abraham et al., 2019).
Safety And Hazards
Orientations Futures
Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of torsemide . The PBPK-PD model established in this study is expected to be utilized for various clinical cases involving torsemide application in the future, enabling optimal drug therapy .
Propriétés
IUPAC Name |
1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYVLAMJCQZUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560767 | |
| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Torsemide | |
CAS RN |
99300-68-2 | |
| Record name | 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



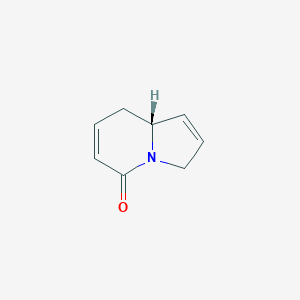
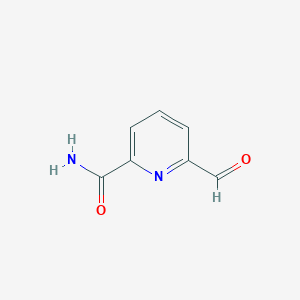
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)


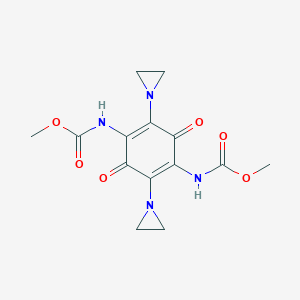
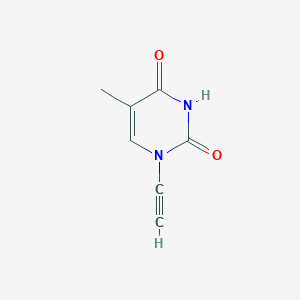
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)
